

An In-depth Technical Guide to 5-Bromo-6-chloro-1H-indazole

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Compound of Interest

Compound Name: 5-Bromo-6-chloro-1H-indazole

Cat. No.: B178941

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of **5-Bromo-6-chloro-1H-indazole**, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The indazole core is a "privileged scaffold," frequently appearing in molecules with a wide array of biological activities.^{[1][2][3]} The specific substitution of bromine and chlorine atoms on the indazole ring of this compound offers unique opportunities for synthetic diversification, making it a valuable building block in the development of novel therapeutic agents. This document details its fundamental physicochemical properties, with a primary focus on its molecular weight, alongside methods for its synthesis and characterization, its applications in drug discovery, and essential safety and handling protocols.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, consisting of a benzene ring fused to a pyrazole ring.^{[2][3]} This structural motif is found in a variety of synthetic compounds with a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.^[3] The versatility of the indazole ring allows for the incorporation of various functional groups, enabling the fine-tuning of a molecule's biological and pharmacokinetic profiles.

Halogenated indazoles, such as **5-Bromo-6-chloro-1H-indazole**, are particularly valuable in drug discovery. The presence of two distinct halogen atoms—bromine and chlorine—at specific positions allows for selective and sequential functionalization through various cross-coupling reactions. This strategic modification is a cornerstone of modern medicinal chemistry, facilitating the construction of targeted molecular libraries for screening and lead optimization.

Core Physicochemical Properties

The fundamental identity and characteristics of **5-Bromo-6-chloro-1H-indazole** are defined by its physicochemical properties. The precise molecular weight is critical for stoichiometric calculations in synthesis, as well as for analytical characterization by mass spectrometry.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ BrClN ₂	[4]
Molecular Weight	231.48 g/mol	[4][5]
CAS Number	1260382-77-1	[4][6]
Appearance	Off-white to yellow solid (predicted)	[7]
IUPAC Name	5-bromo-6-chloro-1H-indazole	[4]
InChI Key	Information not available	
Canonical SMILES	<chem>C1=CC2=C(C=C1Cl)C(=NN2)Br</chem> (Isomer representation)	

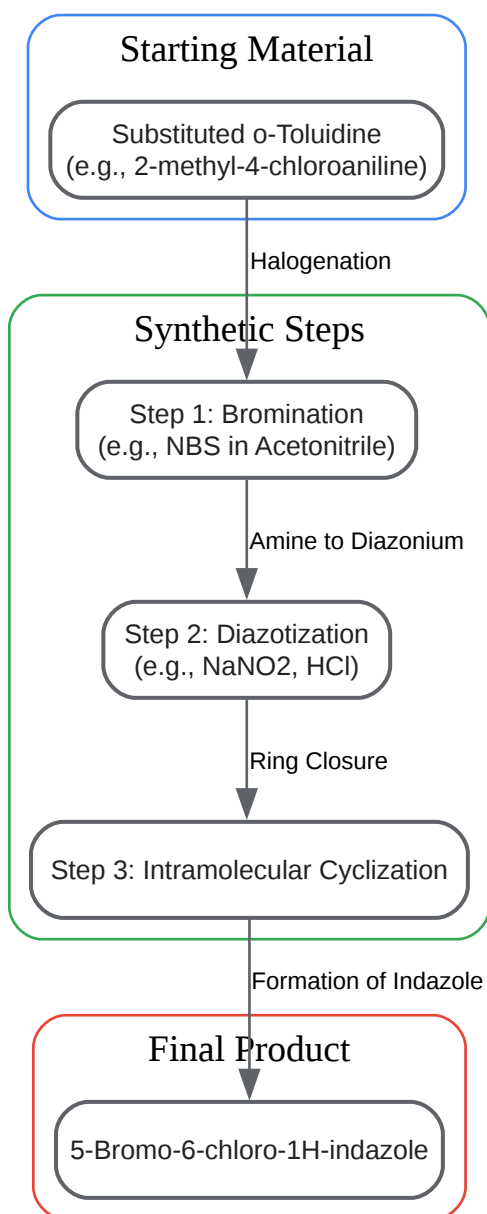
Synthesis and Characterization

Synthetic Strategies for the Indazole Core

The synthesis of the indazole scaffold can be achieved through various established methods. While a specific, documented synthesis for the 5-bromo-6-chloro isomer is not readily available in the provided results, general and adaptable strategies are well-established. A common approach involves the cyclization of appropriately substituted ortho-toluidine derivatives.[7]

Modern synthetic methods often aim for milder conditions and greater functional group tolerance. One such metal-free approach involves the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine, which facilitates cyclization under mild conditions. [8] This method is notable for its scalability and avoidance of harsh reagents.[8]

Below is a generalized workflow representing a potential synthetic route to a di-halogenated indazole.



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Caption: Generalized synthetic workflow for a di-halogenated indazole.

Analytical Characterization

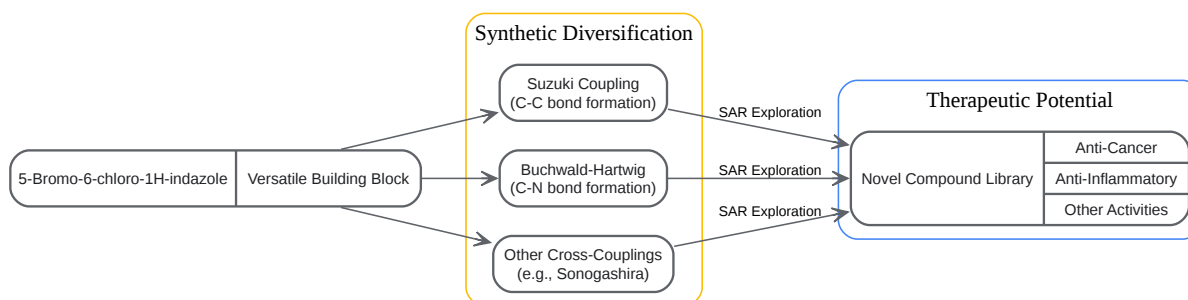
The structural confirmation and purity assessment of **5-Bromo-6-chloro-1H-indazole** rely on standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for elucidating the precise molecular structure, confirming the substitution pattern on the aromatic rings.[\[7\]](#)
- Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, with the resulting mass-to-charge ratio confirming the elemental composition. The isotopic pattern resulting from the presence of both bromine and chlorine provides a distinctive signature.
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the N-H bond of the indazole ring.[\[9\]](#)[\[10\]](#)
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compound and to isolate it from reaction mixtures.

Applications in Research and Drug Development

The true value of **5-Bromo-6-chloro-1H-indazole** lies in its role as a versatile intermediate for creating more complex molecules. The differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the controlled and site-specific introduction of new substituents.

This strategic functionalization is a key process in the discovery of new drug candidates. The indazole nucleus itself is a core component of several approved drugs, such as Axitinib (an anti-cancer agent) and Granisetron (an antiemetic).[\[1\]](#) The ability to build upon the **5-bromo-6-chloro-1H-indazole** scaffold allows researchers to systematically explore the structure-activity relationship (SAR) of new compound series.



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Caption: Utility of **5-Bromo-6-chloro-1H-indazole** in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **5-Bromo-6-chloro-1H-indazole** is crucial to ensure safety. The following guidelines are based on safety data sheets for this compound and structurally related chemicals.^{[4][11][12]}

Hazard Identification

- Skin Irritation: Causes skin irritation (H315).^[11]
- Eye Irritation: Causes serious eye irritation (H319).^[11]
- Respiratory Irritation: May cause respiratory irritation (H335).^[11]
- Harmful if Swallowed: May be harmful if ingested.^[13]

Recommended Handling Procedures

- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.^{[11][12]}

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[4][12] A dust mask or respirator should be used if dust is generated.[11]
- Hygiene: Wash hands thoroughly with soap and water after handling.[11] Do not eat, drink, or smoke in the work area.[11]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[4][13]
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4][13]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[11][13]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4][13]

Storage and Disposal

- Storage: Keep containers securely sealed when not in use. Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[7]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-6-chloro-1H-indazole is a chemical compound with a precise molecular weight of 231.48 g/mol . More than just a set of numbers, it represents a key tool for innovation in the fields of medicinal chemistry and drug development. Its di-halogenated structure provides a reactive handle for synthetic chemists to build novel and complex molecules with the potential for significant therapeutic impact. Understanding its properties, synthesis, and safe handling

procedures is paramount for any researcher intending to utilize this valuable building block in their work.

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